Dicyclohexyl(ethyl)phosphine
Overview
Description
Dicyclohexyl(ethyl)phosphine is an organophosphorus compound with the molecular formula C14H27P. It is a tertiary phosphine, characterized by the presence of two cyclohexyl groups and one ethyl group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexyl(ethyl)phosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: Another approach involves the metallation of dicyclohexylphosphine followed by alkylation with ethyl halides.
Addition of P–H to Unsaturated Compounds: The addition of phosphine hydrides to unsaturated compounds can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl(ethyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Coupling Reactions: this compound is a suitable ligand for several coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as alkyl halides are often used.
Coupling Reactions: Palladium or nickel catalysts are typically employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkylated phosphines.
Coupling Reactions: Various coupled products depending on the specific reaction and substrates used.
Scientific Research Applications
Dicyclohexyl(ethyl)phosphine has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, facilitating various coupling reactions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interactions with biological molecules.
Mechanism of Action
The mechanism by which dicyclohexyl(ethyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The compound’s molecular targets include transition metals such as palladium and nickel, and it participates in pathways involving metal-catalyzed reactions .
Comparison with Similar Compounds
Dicyclohexylphosphine: Similar in structure but lacks the ethyl group.
Triethylphosphine: Contains three ethyl groups instead of cyclohexyl groups.
Diphenyl(ethyl)phosphine: Contains phenyl groups instead of cyclohexyl groups.
Uniqueness: Dicyclohexyl(ethyl)phosphine is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. This makes it particularly effective as a ligand in certain catalytic reactions, offering advantages in terms of selectivity and reactivity compared to its analogs .
Properties
IUPAC Name |
dicyclohexyl(ethyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGTJDEMBEUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(C1CCCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591567 | |
Record name | Dicyclohexyl(ethyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46392-44-3 | |
Record name | Dicyclohexyl(ethyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexyl(ethyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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